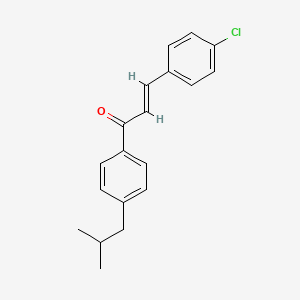
7-Octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octadecenoic acid is a natural product found in Calotropis procera with data available.
Applications De Recherche Scientifique
Oxidized Derivatives of Linoleic Acid and Inflammation
Linoleic acid, a polyunsaturated fatty acid, when oxidized, results in various derivatives including hydroxyoctadecadienoic acids and others. These derivatives play a critical role in the regulation of inflammatory processes related to metabolic syndrome and cancer. The derivatives affect numerous metabolic and inflammatory pathways, demonstrating both beneficial and detrimental effects, which makes their exact role in the progression of certain disorders complex and multifaceted. Understanding these derivatives at different stages of a disorder's development is vital, and novel pharmacological approaches could potentially regulate inflammation beneficially (Vangaveti et al., 2016).
Renewable Resources in Coatings Technology
The use of 7-Octadecenoic acid and its derivatives is significant in the development of more environment-friendly paints and coatings. The research includes the application of plant proteins and vegetable oils in coating systems. Notably, certain oils like Euphorbia lagascae and Vernonia galamensis are rich in epoxy fatty acids (like 9c,12,13 epoxy-octadecenoic acid) that can be used as reactive diluents, showcasing the potential of these fatty acids in the coatings industry (Derksen, Cuperus, & Kolster, 1996).
Trans Fatty Acids in Health and Analysis
While not directly related to this compound, the review on trans fatty acids, especially trans-octadecenoic acids, highlights the complex nature of fatty acids in health. The review discusses the physiological effects, analytical methods, incidence in edible fats, and intake rates of trans fatty acids. It emphasizes the need for further nutritional studies and a balanced discussion that does not neglect the comparison with saturated fatty acids (Precht & Molkentin, 1995).
Colonic Anti-inflammatory Mechanisms of Conjugated Linoleic Acid
Conjugated linoleic acid, consisting of various isomers of octadecadienoic acid, has shown potential in reducing inflammation, particularly in relation to inflammatory bowel disease. The review discusses the anti-inflammatory mechanisms of CLA and its effects on eicosanoid synthesis and PPAR activity. This understanding might lead to novel nutritional therapies for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Propriétés
Numéro CAS |
14122-42-0 |
|---|---|
Formule moléculaire |
Cl6Rh.3K |
Poids moléculaire |
0 |
Nom IUPAC |
(E)-octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11+ |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonymes |
7-Octadecenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




